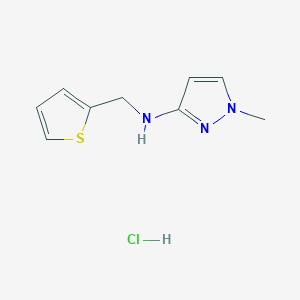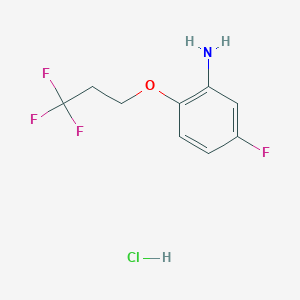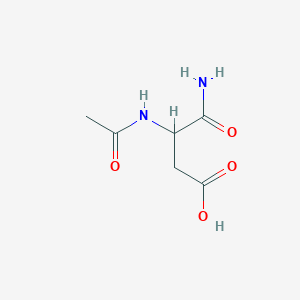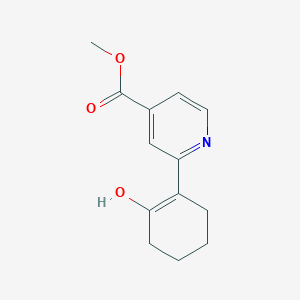
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C10H11N3S This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a thienylmethyl group
Preparation Methods
The synthesis of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Chemical Reactions Analysis
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the thienylmethyl group can be replaced by other substituents using appropriate reagents and conditions.
Coupling Reactions: It can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine: This compound has a benzimidazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.
1-methyl-N-(2-thienylmethyl)-1H-imidazole-4-sulfonamide: This compound contains an imidazole ring and a sulfonamide group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C9H12ClN3S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3S.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H |
InChI Key |
HAALGXDTVYQRQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12222922.png)
![2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12222923.png)
![4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12222926.png)

![9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12222938.png)
![3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222954.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12222964.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B12222967.png)
![5-Methyl-3-[(oxolan-3-yloxy)methyl]-1,2-oxazole](/img/structure/B12222973.png)
![5-Tert-butyl-7-chloro-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222975.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12222979.png)
![2-[[[2-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12222995.png)
